molecular formula C10H19NO2 B13508065 Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate

Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate

Cat. No.: B13508065
M. Wt: 185.26 g/mol
InChI Key: SZANAPLAJWGTOB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate is a specialized and versatile chemical compound with the molecular formula C₁₀H₁₉NO₂

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate starting materials under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, where a suitable amine is reacted with the cyclobutyl intermediate.

    Esterification: The final step involves esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the cyclobutyl and amino functionalities.

    Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate: A similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its combination of a cyclobutyl ring, amino group, and ethyl ester functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate

InChI

InChI=1S/C10H19NO2/c1-4-13-9(12)6-7-5-8(11)10(7,2)3/h7-8H,4-6,11H2,1-3H3

InChI Key

SZANAPLAJWGTOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1(C)C)N

Origin of Product

United States

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